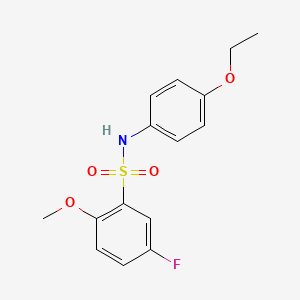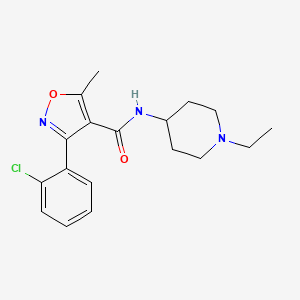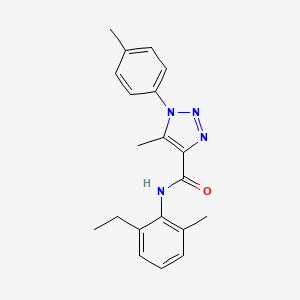
2-(2-bromo-4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Descripción general
Descripción
2-(2-bromo-4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide, also known as BDA-410, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using a specific method that involves the reaction of 2-bromo-4-tert-butylphenol with 5-chloro-2,4-dimethoxyaniline.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide involves the inhibition of various molecular targets, including kinases, transcription factors, and enzymes. It acts by binding to these targets and modulating their activity, leading to the downstream effects such as cell cycle arrest, apoptosis, and reduced inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target and the context of its application. In cancer cells, this compound induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases, leading to the accumulation of cells in the G1 phase of the cell cycle. It also induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c and the activation of caspases.
In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. It also inhibits the activation of inflammatory signaling pathways such as MAPK and JAK-STAT, leading to reduced inflammation.
In neurons, this compound protects against oxidative stress and apoptosis by activating various cytoprotective pathways such as the Nrf2-ARE pathway and the PI3K-Akt pathway. It also enhances the production of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple targets simultaneously, and its relatively low toxicity. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. It also requires specialized equipment and expertise for its synthesis and purification, which can limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for the research on 2-(2-bromo-4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, including its distribution, metabolism, and excretion.
3. Evaluation of the efficacy and safety of this compound in preclinical and clinical trials for various diseases.
4. Identification of novel targets and pathways for this compound, particularly in the areas of cancer, inflammation, and neurodegenerative disorders.
5. Development of novel formulations and delivery systems for this compound to enhance its bioavailability and efficacy.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It acts by inducing cell cycle arrest and apoptosis in cancer cells, thereby preventing their proliferation and survival.
In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for promoting inflammation. It also inhibits the activation of various inflammatory signaling pathways, such as NF-κB and MAPK, thereby reducing the inflammatory response.
In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and apoptosis, which are the major causes of neuronal damage in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrClNO4/c1-20(2,3)12-6-7-16(13(21)8-12)27-11-19(24)23-15-9-14(22)17(25-4)10-18(15)26-5/h6-10H,11H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFSYMWMUMUOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-3-methyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4684769.png)
![methyl 3-bromo-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4684772.png)
![4-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4684776.png)
![N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B4684784.png)
![N-ethyl-2'-oxo-1'-propyl-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4684789.png)
![N-(2-ethylphenyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4684799.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4684804.png)

![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4684823.png)


![4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4684850.png)
![[1-(2-{[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4684860.png)
![1-isobutyryl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4684866.png)